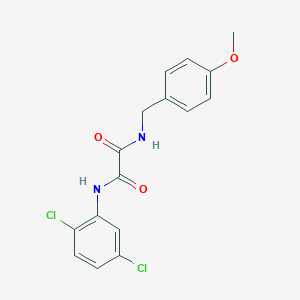![molecular formula C20H16N4O2S2 B4387276 N-(4-methoxyphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4387276.png)
N-(4-methoxyphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide
Overview
Description
N-(4-methoxyphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide, commonly known as MQT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MQT belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. MQT is a promising candidate for drug development due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of MQT is not fully understood. However, studies have shown that MQT inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. MQT has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. MQT has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a protein that plays a key role in inflammation.
Biochemical and Physiological Effects:
MQT has been shown to have a variety of biochemical and physiological effects. Studies have shown that MQT can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels). MQT has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of using MQT in lab experiments is its broad range of biological activities. MQT has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a versatile compound for research. Another advantage of using MQT is its relatively low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using MQT in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on MQT. One area of research is the development of MQT-based drugs for cancer therapy. Studies have shown that MQT has potent anti-cancer activity, and further research is needed to optimize its pharmacokinetics and toxicity profiles. Another area of research is the development of MQT-based drugs for inflammatory disorders. MQT has been shown to have anti-inflammatory effects, and further research is needed to determine its efficacy in animal models of disease. Additionally, research is needed to further elucidate the mechanism of action of MQT and to identify its molecular targets.
Scientific Research Applications
MQT has been extensively studied for its potential therapeutic applications. Studies have shown that MQT exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. MQT has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. MQT has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5-quinolin-2-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-26-15-9-7-14(8-10-15)21-18(25)12-27-20-24-23-19(28-20)17-11-6-13-4-2-3-5-16(13)22-17/h2-11H,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFHOPTXPLAYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4387197.png)
![7-(3-chlorophenyl)-2-[(3-isopropoxypropyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4387215.png)

![N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4387229.png)
![3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387231.png)
![N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4387234.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4387256.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide](/img/structure/B4387258.png)
![4-chloro-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4387265.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4387269.png)

![1-(3-fluorobenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4387282.png)
![ethyl 4-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate](/img/structure/B4387289.png)